molecular formula C24H30O5Si B2654949 (3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one CAS No. 75783-45-8

(3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one

Cat. No. B2654949
CAS RN: 75783-45-8
M. Wt: 426.584
InChI Key: LVVPFDIKDGCSOA-CEMLEFRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one is a useful research compound. Its molecular formula is C24H30O5Si and its molecular weight is 426.584. The purity is usually 95%.
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Scientific Research Applications

Isomerization Reaction in Organic Synthesis

(3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one and its derivatives have been utilized in the isomerization reaction of olefins. This reaction involves the migration of double bonds to afford compounds with altered structures, facilitated by catalysts like RuClH(CO)(PPh3)3. Such reactions are significant in synthetic organic chemistry for creating useful structural units (Wakamatsu et al., 2000).

Synthesis of Functionalized Cyclopentane

The compound is also a part of the synthesis process of highly functionalized cyclopentanes. For example, its reaction under specific conditions led to the stereoselective production of (1R,2R,3S,5R)-2,3-bis(TBDMSoxy)-5-hydroxycyclopentanemethanol, showcasing its role in creating complex molecular structures (T. Yakura et al., 1999).

Corrosion Inhibition in Materials Science

In materials science, derivatives of this compound, such as EGC8 and EGC14, have been studied as inhibitors for mild steel corrosion in acidic environments. Computational studies using DFT and molecular dynamics simulations explored their adsorption behavior and efficiency, contributing to corrosion prevention strategies (A. Koulou et al., 2020).

Novelty in Organic Synthesis

This compound and its derivatives are frequently used as intermediates in the synthesis of various complex organic molecules. For instance, their role in the preparation of derivatives like (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid illustrates their utility in producing pharmacologically interesting compounds (T. Yoshida et al., 1996).

properties

IUPAC Name

(3aR,5R,6aS)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20(25)21-22(27-19)29-24(4,5)28-21/h6-15,19,21-22H,16H2,1-5H3/t19-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVPFDIKDGCSOA-CEMLEFRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)OC(C2=O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)O[C@@H](C2=O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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